molecular formula C17H20O2Si B14265996 2,2-Diphenyl-1,3,2-dioxasilocane CAS No. 138709-96-3

2,2-Diphenyl-1,3,2-dioxasilocane

Cat. No.: B14265996
CAS No.: 138709-96-3
M. Wt: 284.42 g/mol
InChI Key: OOVUZAQDMMBYKY-UHFFFAOYSA-N
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Description

2,2-Diphenyl-1,3,2-dioxasilocane is an organosilicon compound characterized by a silicon atom bonded to two phenyl groups and two oxygen atoms, forming a dioxasilocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-1,3,2-dioxasilocane typically involves the reaction of diphenylsilanediol with appropriate reagents under controlled conditions. One common method includes the reaction of diphenylsilanediol with ethylene glycol in the presence of an acid catalyst, leading to the formation of the dioxasilocane ring . The reaction is usually carried out at elevated temperatures to facilitate the formation of the cyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-1,3,2-dioxasilocane can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce various functionalized derivatives of this compound .

Scientific Research Applications

2,2-Diphenyl-1,3,2-dioxasilocane has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2,2-Diphenyl-1,3,2-dioxasilocane exerts its effects involves interactions with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, leading to the formation of complex structures. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2-Diphenyl-1,3,2-dioxasilocane include:

Uniqueness

This compound is unique due to the presence of the silicon atom in its structure, which imparts distinct chemical and physical properties. The silicon-oxygen bond in the dioxasilocane ring contributes to its stability and reactivity, making it a valuable compound for various applications .

Properties

138709-96-3

Molecular Formula

C17H20O2Si

Molecular Weight

284.42 g/mol

IUPAC Name

2,2-diphenyl-1,3,2-dioxasilocane

InChI

InChI=1S/C17H20O2Si/c1-4-10-16(11-5-1)20(17-12-6-2-7-13-17)18-14-8-3-9-15-19-20/h1-2,4-7,10-13H,3,8-9,14-15H2

InChI Key

OOVUZAQDMMBYKY-UHFFFAOYSA-N

Canonical SMILES

C1CCO[Si](OCC1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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